2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride
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Overview
Description
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is a complex organic compound that features a combination of heterocyclic structures, including thiophene, piperazine, and furan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as thiophene and furan derivatives, followed by their functionalization and coupling with piperazine. Common reagents used in these reactions include phosphorus pentasulfide for thiophene synthesis and various chlorinating agents for introducing the chlorine atom.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl group in the piperazine moiety can be reduced to an alcohol.
Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the carbonyl group in the piperazine moiety can yield the corresponding alcohol.
Scientific Research Applications
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which have anti-inflammatory and anesthetic properties, respectively.
Piperazine Derivatives: Compounds like 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide, which have been studied for their pharmacological activities.
Uniqueness
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is unique due to its combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S.ClH/c16-14-4-3-13(22-14)15(20)18-7-5-17(6-8-18)10-11(19)12-2-1-9-21-12;/h1-4,9,11,19H,5-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCVDUDWELBMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC=C(S3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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